

vicriviroc CCR5 antagonist mechanism of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vicriviroc

CAS No.: 306296-47-9

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Molecular Mechanism of Action

The table below summarizes the core mechanistic details of **vicriviroc**:

Feature	Description
Drug Type	Small molecule [1]
Primary Target	C-C Chemokine Receptor Type 5 (CCR5) [2]
Action	Non-competitive, allosteric antagonist [3] [4]
Binding Site	Hydrophobic pocket formed by transmembrane helices of CCR5 [3] [4]
Key Outcome	Conformational change in CCR5 extracellular domains, preventing viral gp120 from binding [4]
Functional Effect	Inhibits HIV-1 entry & internalization into CD4+ host cells; inhibits CCR5 signaling by natural chemokines [3] [2]

This mechanism is illustrated in the following diagram of HIV cellular entry and **vicriviroc** inhibition:

Key Experimental Data and Efficacy

Vicriviroc was evaluated in multiple clinical trials. The table below summarizes key efficacy data from a Phase 2 study (ACTG A5211) in treatment-experienced patients with R5-tropic HIV-1 [5]:

Vicriviroc Dose	Virologic Failure Rate by Week 48	Median HIV-1 RNA Change from Baseline
Placebo	24/28 (86%)	-
5 mg	12/30 (40%)	-
10 mg	8/30 (27%)	-
15 mg	10/30 (33%)	-
All Vicriviroc Subjects (3-Year Follow-up)		
-	49% of those suppressed did not experience viral rebound	-1.52 mean log ₁₀ copies/mL decrease at Day 14

Vicriviroc demonstrated **broad-spectrum activity** against diverse HIV-1 isolates and **synergistic effects** when combined with other antiretroviral classes [2]. A significant challenge was the potential for **tropism shift**, where the virus switches to using the CXCR4 co-receptor; in the Phase 2 trial, 29% of subjects developed detectable dual/mixed-tropic virus [5].

Detailed Experimental Protocols

For researchers, here are the key methodologies used to characterize **vicriviroc**.

In Vitro Antiviral Replication Assay

This protocol assesses a compound's potency in inhibiting HIV replication in human peripheral blood mononuclear cells (PBMCs) [2].

- **Cell Preparation:** Isolate PBMCs from healthy donors using Ficoll density gradient centrifugation. Stimulate cells with PHA (5 µg/mL) and IL-2 (50 U/mL) for 3-7 days to activate them.
- **Infection & Compound Incubation:** Resuspend PBMCs at 4×10^6 cells/mL. Pre-incubate cells with serial dilutions of **vicriviroc** for 1 hour. Infect triplicate wells with a primary R5-tropic HIV-1 isolate (e.g., 25-100 TCID₅₀).
- **Post-Infection & Readout:** Wash cells post-infection to remove residual virus and culture with the compound for 4-6 days. Quantify viral replication by measuring p24 antigen levels in the supernatant using ELISA.
- **Data Analysis:** Calculate EC₅₀ and EC₉₀ values using non-linear regression analysis in software such as GraphPad PRISM.

PhenoSense HIV-1 Entry Assay (Single-Cycle Infectivity Assay)

This assay specifically measures the inhibition of viral entry and can be used with engineered viruses containing specific resistance mutations [2].

- **Virus Generation:** Co-transfect HEK293 cells with:
 - An HIV-1 genomic vector that carries a luciferase reporter gene.
 - An envelope expression vector (e.g., pJR-FL) that provides the CCR5-tropic gp160 envelope.
- **Infection & Inhibition:** Harvest pseudotyped virus stocks 48 hours post-transfection. Infect U87-CD4-CCR5 target cells in the presence of serial dilutions of **vicriviroc**.
- **Quantification:** After 72 hours, lyse cells and measure luciferase activity. Calculate percent inhibition relative to a no-drug control.
- **Data Analysis:** Plot % inhibition vs. log₁₀ drug concentration to generate a dose-response curve and determine EC₅₀.

Clinical Development Status and Safety

While **vicriviroc** demonstrated sustained virologic suppression and was generally well-tolerated over three years of follow-up [5], its development pathway faced challenges.

- **Safety Events:** During clinical trials, malignancies (including lymphomas) were observed in some subjects receiving **vicriviroc**, prompting close safety monitoring [5]. The compound was specifically designed to have a lower affinity for the hERG ion channel than its predecessor to reduce the risk of QTc prolongation [2] [4].
- **Discontinuation for HIV:** Despite reaching Phase 3 trials, **vicriviroc** did not meet its primary efficacy endpoints, and Merck decided not to seek regulatory approval for HIV treatment in 2010 [1] [4].

- **Investigation in Oncology:** More recently, **vicriviroc** has been investigated for oncology. A 2024 Phase 2 trial studied its combination with pembrolizumab in advanced microsatellite stable colorectal cancer. The combination showed limited antitumor activity, with an objective response rate of 5% in both dose groups tested [6].

Interpretation Notes for Researchers

- **Tropism Testing is Critical:** The efficacy of CCR5 antagonists is entirely dependent on viral tropism. The presence of CXCR4-using virus necessitates alternative treatment strategies [3] [5].
- **Allosteric vs. Competitive Inhibition:** Unlike monoclonal antibodies like Leronlimab (PRO 140) that act as competitive inhibitors, small molecules like **vicriviroc** are non-competitive allosteric antagonists [3]. This difference can impact the genetic barrier to resistance and viral escape pathways.
- **Resistance Monitoring:** **Vicriviroc** resistance, though not frequently observed, can manifest as a progressive decrease in the maximal percentage inhibition (MPI) in phenotypic assays, rather than a sheer shift in EC50 [5].

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To cite this document: Smolecule. [vicriviroc CCR5 antagonist mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b559713#vicriviroc-ccr5->

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